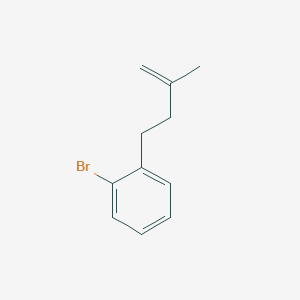
N-ethylcyclohex-3-ene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethylcyclohex-3-ene-1-carboxamide, also known as etomidate, is a short-acting intravenous anesthetic agent that is widely used in clinical settings. It was first synthesized in 1964 and has since gained popularity due to its favorable properties such as rapid onset, short duration of action, and minimal cardiovascular and respiratory effects.
Wirkmechanismus
Etomidate acts as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA on neuronal activity. This leads to a decrease in neuronal excitability and ultimately results in sedation and anesthesia.
Biochemical and Physiological Effects:
Etomidate has minimal effects on cardiovascular and respiratory function, making it a preferred choice in patients with compromised cardiac or pulmonary function. However, it has been shown to suppress the adrenal gland's ability to produce cortisol, leading to transient adrenal suppression. This effect is generally well-tolerated in healthy individuals but may be of concern in critically ill patients.
Vorteile Und Einschränkungen Für Laborexperimente
Etomidate has several advantages for use in laboratory experiments. Its rapid onset and short duration of action make it ideal for studying the effects of anesthesia on various physiological processes. However, its effects on adrenal function may limit its use in studies involving stress responses or the hypothalamic-pituitary-adrenal axis.
Zukünftige Richtungen
Future research on N-ethylcyclohex-3-ene-1-carboxamide may focus on developing new analogs with improved pharmacokinetic and pharmacodynamic properties. Additionally, studies may investigate the potential neuroprotective effects of N-ethylcyclohex-3-ene-1-carboxamide and its role in preventing or treating neurological disorders. Finally, research may focus on developing new formulations of N-ethylcyclohex-3-ene-1-carboxamide for use in clinical settings, such as transdermal patches or oral formulations.
Synthesemethoden
Etomidate is synthesized through the reaction of 2-ethyl-1,3-hexanediol with phosgene, followed by the reaction with ammonia to form N-(2-ethyl-1,3-hexanediyl)iminodiacetic acid. The resulting compound is then treated with sodium ethoxide to form the final product, N-ethylcyclohex-3-ene-1-carboxamide.
Wissenschaftliche Forschungsanwendungen
Etomidate has been extensively studied for its use as an anesthetic agent in clinical settings. However, it has also been used in scientific research to investigate its effects on various physiological and biochemical processes. For example, N-ethylcyclohex-3-ene-1-carboxamide has been used to study the effects of anesthesia on the brain and its potential neuroprotective effects. It has also been used to investigate the role of GABA receptors in the central nervous system and their modulation by N-ethylcyclohex-3-ene-1-carboxamide.
Eigenschaften
CAS-Nummer |
126832-89-1 |
|---|---|
Produktname |
N-ethylcyclohex-3-ene-1-carboxamide |
Molekularformel |
C9H15NO |
Molekulargewicht |
153.22 g/mol |
IUPAC-Name |
N-ethylcyclohex-3-ene-1-carboxamide |
InChI |
InChI=1S/C9H15NO/c1-2-10-9(11)8-6-4-3-5-7-8/h3-4,8H,2,5-7H2,1H3,(H,10,11) |
InChI-Schlüssel |
GGHFGYPNSMVIAP-UHFFFAOYSA-N |
SMILES |
CCNC(=O)C1CCC=CC1 |
Kanonische SMILES |
CCNC(=O)C1CCC=CC1 |
Synonyme |
3-Cyclohexene-1-carboxamide,N-ethyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



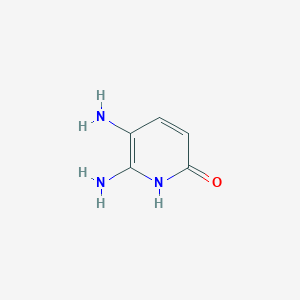
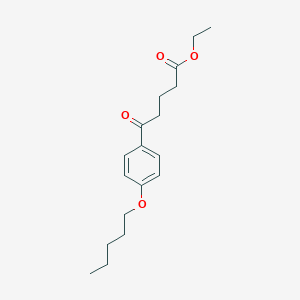
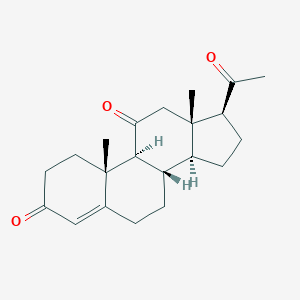
![6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B144821.png)
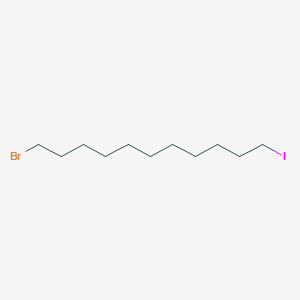

![Azane;[(1R,2R,4R,5S)-2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B144824.png)

![5-Bromobenzo[d]oxazole](/img/structure/B144829.png)


